1-(3-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of chloro, methyl, and fluoro substituents adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 1-(3-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.
Introduction of Substituents: The chloro, methyl, and fluoro groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride (SOCl2), while fluorination can be done using reagents like diethylaminosulfur trifluoride (DAST).
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide (OH-) or amines can replace these groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro, methyl, and fluoro substituents may enhance the compound’s binding affinity and specificity for these targets. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-(3-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(2-chloro-5-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with different positions of the chloro and methyl groups.
1-(3-chloro-4-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Another similar compound with variations in the positions of the substituents.
1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has different positions of the chloro and fluoro groups.
The uniqueness of this compound lies in its specific arrangement of substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClFN4O |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-12(18)6-5-9-15(10)23-11(2)16(21-22-23)17(24)20-14-8-4-3-7-13(14)19/h3-9H,1-2H3,(H,20,24) |
InChI Key |
XZZLJGRLSAIEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C |
Origin of Product |
United States |
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